1-[4-[[4-(Methylsulfonyl)phenyl]methyl]-1-piperidinyl]ethanone
Overview
Description
1-[4-[[4-(Methylsulfonyl)phenyl]methyl]-1-piperidinyl]ethanone is a chemical compound known for its diverse applications in scientific research and industry. This compound features a piperidine ring substituted with a methylsulfonylphenyl group, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[[4-(Methylsulfonyl)phenyl]methyl]-1-piperidinyl]ethanone typically involves the reaction of 4-(methylsulfonyl)benzyl chloride with piperidine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, yielding the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions .
Chemical Reactions Analysis
Types of Reactions
1-[4-[[4-(Methylsulfonyl)phenyl]methyl]-1-piperidinyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine or phenyl derivatives
Scientific Research Applications
1-[4-[[4-(Methylsulfonyl)phenyl]methyl]-1-piperidinyl]ethanone is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It is a key intermediate in the development of drugs targeting neurological disorders and inflammation.
Industry: The compound is used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 1-[4-[[4-(Methylsulfonyl)phenyl]methyl]-1-piperidinyl]ethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, modulating their activity. This interaction is facilitated by the presence of the piperidine ring and the methylsulfonylphenyl group, which enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(Methylsulfonyl)phenyl]ethanone
- 1-[4-(4-Morpholinyl)phenyl]ethanamine
- 1-(4-Methylsulfanylphenyl)-2-phenyl-1-ethanone
Uniqueness
1-[4-[[4-(Methylsulfonyl)phenyl]methyl]-1-piperidinyl]ethanone stands out due to its unique combination of a piperidine ring and a methylsulfonylphenyl group. This structural feature imparts distinct chemical properties and biological activities, making it a valuable compound in various fields of research .
Properties
CAS No. |
333795-04-3 |
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Molecular Formula |
C15H21NO3S |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
1-[4-[(4-methylsulfonylphenyl)methyl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C15H21NO3S/c1-12(17)16-9-7-14(8-10-16)11-13-3-5-15(6-4-13)20(2,18)19/h3-6,14H,7-11H2,1-2H3 |
InChI Key |
RJCSZNCZSWMZFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)CC2=CC=C(C=C2)S(=O)(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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